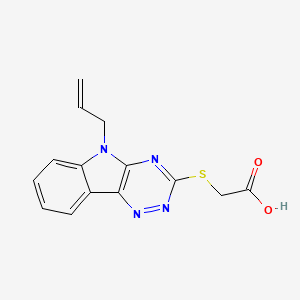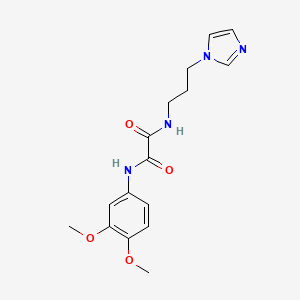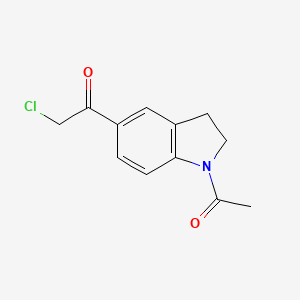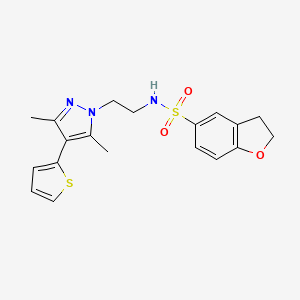
(9-Allyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Allyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetic acid, commonly known as ATAFA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATAFA is a bifunctional molecule that contains a fluorescent moiety and a thiol group, making it a useful tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of ATAFA is not fully understood, but it is believed to be due to its thiol group. The thiol group can react with various biological molecules, including proteins, enzymes, and reactive oxygen species, leading to changes in their activity and function. Additionally, the fluorescent moiety of ATAFA can be used to monitor the changes in biological molecules' activity and function, allowing for a better understanding of their mechanism of action.
Biochemical and Physiological Effects:
ATAFA has been shown to have various biochemical and physiological effects, including the ability to selectively target cancer cells. ATAFA has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential anticancer drug. Additionally, ATAFA has been shown to have antioxidant properties, protecting cells from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ATAFA has several advantages for lab experiments, including its fluorescent property, high yield synthesis method, and potential therapeutic applications. However, ATAFA also has some limitations, including its limited stability in aqueous solutions and the need for specialized equipment to detect its fluorescence.
Direcciones Futuras
There are several future directions for ATAFA research, including the development of ATAFA-based drug delivery systems, the exploration of ATAFA's potential as an imaging agent for cancer diagnosis and treatment, and the investigation of its mechanism of action. Additionally, the synthesis of ATAFA derivatives with improved stability and selectivity could lead to the development of novel therapeutics for various diseases.
Conclusion:
In conclusion, ATAFA is a promising compound with various scientific research applications. Its fluorescent property, thiol group, and potential therapeutic applications make it a useful tool for studying biological processes and developing novel therapeutics. Further research is needed to fully understand its mechanism of action and to explore its potential as a diagnostic and therapeutic agent.
Métodos De Síntesis
ATAFA is a relatively new compound, and the synthesis method was first reported in 2013 by Wang et al. The synthesis involves the reaction of 9-allyl-9H-fluoren-2-amine with 1,2-ethanedithiol in the presence of a catalyst, followed by oxidation with hydrogen peroxide to yield ATAFA. The reaction is relatively straightforward, and the yield is high, making it an attractive method for synthesizing ATAFA.
Aplicaciones Científicas De Investigación
ATAFA has been used in various scientific research applications, including fluorescence imaging, protein labeling, and drug delivery. The fluorescent property of ATAFA makes it a useful tool for studying biological processes such as protein-protein interactions, enzyme kinetics, and intracellular signaling pathways. ATAFA can also be used to label proteins and peptides, allowing for their visualization and tracking in live cells. Additionally, ATAFA has been explored as a potential drug delivery vehicle due to its ability to selectively target cancer cells.
Propiedades
IUPAC Name |
2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-2-7-18-10-6-4-3-5-9(10)12-13(18)15-14(17-16-12)21-8-11(19)20/h2-6H,1,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZMXSYAWFMTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(9-Allyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2428576.png)
![1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea](/img/structure/B2428577.png)
![3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol](/img/structure/B2428578.png)

![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2428583.png)
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2428584.png)

![2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2428586.png)


![2-[(4-Fluorophenyl)methyl]-4,4-dimethyl-1-phenylpyrazolidin-3-one](/img/structure/B2428593.png)

